
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with a tert-butyl group, a carboxymethylthio group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, tert-butyl alcohol, and thioglycolic acid.
Substitution Reaction: The 2-chloropyrimidine undergoes a substitution reaction with thioglycolic acid to introduce the carboxymethylthio group at the 2-position of the pyrimidine ring.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
tert-Butylation: Finally, the tert-butyl group is introduced at the 6-position through a tert-butylation reaction using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol or a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or methyl derivatives.
Substitution: Halogenated or aminated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
6-tert-Butyl-2,4-dimethylphenol: Used as a stabilizer for rocket fuel and as a thermoplastic stabilizer.
Uniqueness
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O3S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-[(4-tert-butyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)6-4-7(13)12-9(11-6)16-5-8(14)15/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13) |
Clave InChI |
ZHWRASIVSHHVAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)NC(=N1)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)



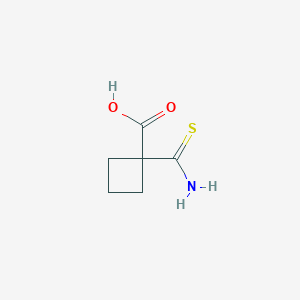
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
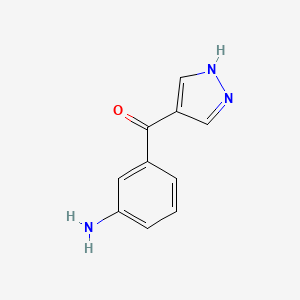
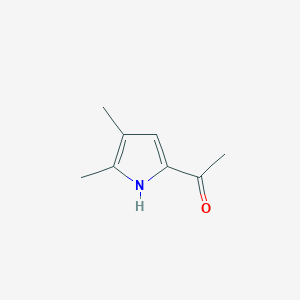
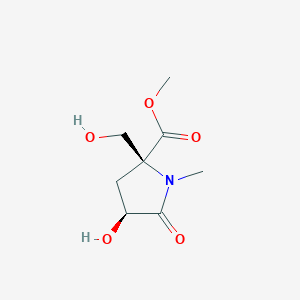
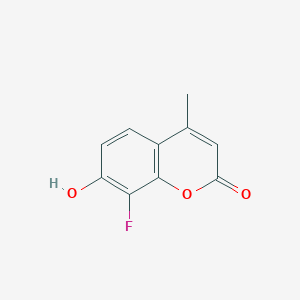
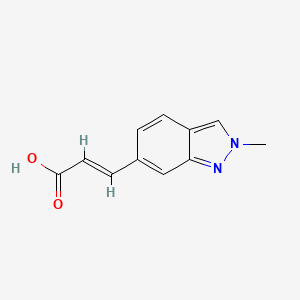
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)

